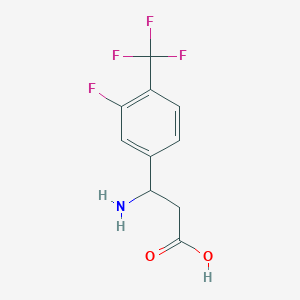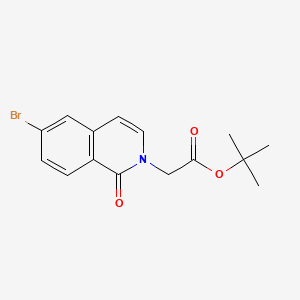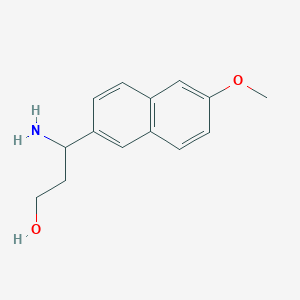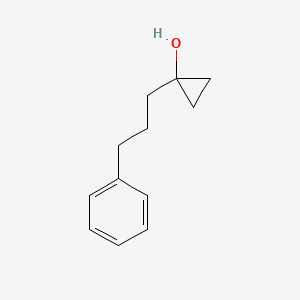
4-(1-Methoxypropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methoxypropyl)piperidine is an organic compound with the molecular formula C9H20N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxypropyl group attached to the nitrogen atom. This compound is known for its applications in the synthesis of various biologically active molecules and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxypropyl)piperidine typically involves the reaction of 4-piperidone with 1-methoxypropylamine under controlled conditions. One common method includes the following steps :
Starting Material: 4-piperidone
Reagent: 1-methoxypropylamine
Solvent: Methanol
Catalyst: Raney Nickel
Reaction Conditions: Hydrogenation at room temperature and pressure
The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product with high purity and yield.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure safety, efficiency, and cost-effectiveness. The use of catalytic hydrogenation and the avoidance of hazardous reagents are key considerations. The process involves the following steps :
Amide Reaction: 4-piperidone reacts with 1-methoxypropylamine to form an amide intermediate.
Hydrogenation: The intermediate undergoes catalytic hydrogenation using Raney Nickel as a catalyst.
Purification: The product is purified through filtration and drying to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methoxypropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney Nickel are employed.
Substitution: Halogenated reagents like bromoalkanes or chloroalkanes are used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or arylated derivatives
Wissenschaftliche Forschungsanwendungen
4-(1-Methoxypropyl)piperidine has a wide range of applications in scientific research, including :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Methoxypropyl)piperidine involves its interaction with specific molecular targets and pathways . The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction. Key pathways include:
Neurotransmitter Receptors: Interaction with serotonin and dopamine receptors.
Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.
Signal Transduction: Modulation of intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Methoxypropyl)-4-piperidinamine
- 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
4-(1-Methoxypropyl)piperidine stands out due to its specific structural features and reactivity. Its methoxypropyl group provides unique steric and electronic properties, making it a valuable intermediate in the synthesis of various biologically active compounds .
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
4-(1-methoxypropyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-3-9(11-2)8-4-6-10-7-5-8/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
BXRUUPYEMITXFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CCNCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)

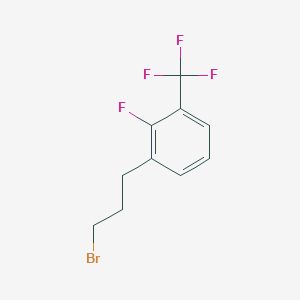

![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)

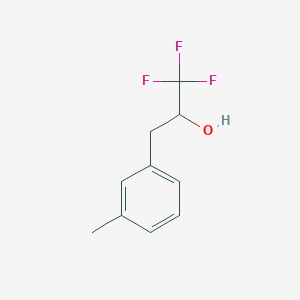
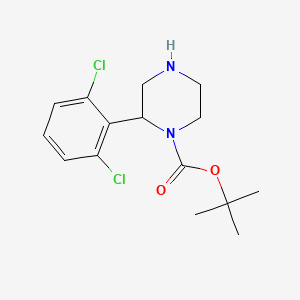
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
